molecular formula C18H26N2O5 B8078379 (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

(S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

Cat. No.: B8078379
M. Wt: 350.4 g/mol
InChI Key: AFYSGIXPJFRFHB-AWEZNQCLSA-N
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Description

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: is a complex organic compound characterized by its intricate molecular structure. This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethylamino group. It is often utilized in organic synthesis and pharmaceutical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP)

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using flow microreactor systems, which allow for a more efficient and sustainable production process. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the overall synthesis.

Chemical Reactions Analysis

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: undergoes several types of chemical reactions, including:

  • Reduction: Reduction reactions can be employed to modify the compound's structure, typically resulting in the removal of oxygen atoms.

  • Substitution: Substitution reactions are common, where different functional groups are introduced in place of existing ones.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are often used, with reaction conditions varying based on the specific substitution desired.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups and properties.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, protects the amino group, preventing unwanted reactions during synthesis. The dimethylamino group can act as a nucleophile or base, participating in various chemical transformations.

Comparison with Similar Compounds

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: is unique due to its specific combination of functional groups. Similar compounds include:

  • Benzyl 2-((tert-Butoxycarbonyl)amino)-4-oxobutanoate: Lacks the dimethylamino group.

  • Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(methylamino)-4-oxobutanoate: Contains a single methyl group instead of a dimethylamino group.

  • Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(diethylamino)-4-oxobutanoate: Features diethylamino group instead of dimethylamino group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of the target compound.

Properties

IUPAC Name

benzyl (2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSGIXPJFRFHB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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